molecular formula C10H11ClFN B2992993 8-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline CAS No. 1862410-77-2

8-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B2992993
CAS No.: 1862410-77-2
M. Wt: 199.65
InChI Key: XYYDZBJOMWDEMD-UHFFFAOYSA-N
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Description

8-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline ( 1862410-77-2) is a synthetic organic compound with the molecular formula C 10 H 11 ClFN and a molecular weight of 199.65 g/mol . This chemical belongs to the 1,2,3,4-tetrahydroquinoline (THQ) class of compounds, a scaffold recognized for its significant relevance in medicinal chemistry and biological research . Tetrahydroquinoline derivatives are frequently investigated for their diverse pharmacological potential and are common structural motifs in the development of novel therapeutic agents . This specific methyl- and halogen-substituted tetrahydroquinoline is of high interest in biochemical research, particularly in the study of cyclic AMP (cAMP) signaling pathways. While direct literature on this exact analog is limited, its structure is closely related to CE3F4, a known tetrahydroquinoline analog that acts as a preferential inhibitor of the Exchange Protein Directly Activated by cAMP (Epac1) . Epac proteins are crucial intracellular mediators of cAMP signaling, and isoform-selective inhibitors like (R)-CE3F4 are valuable tools for dissecting the distinct roles of Epac1 and Epac2 in cellular processes . Researchers can utilize this compound to explore the structure-activity relationships (SAR) critical for Epac1 inhibition and to develop new pharmacological probes for cAMP-mediated signaling. The product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFN/c1-6-7-3-2-4-13-10(7)8(11)5-9(6)12/h5,13H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYDZBJOMWDEMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCNC2=C(C=C1F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including halogenation, cyclization, and reduction steps .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring .

Scientific Research Applications

While the search results do not provide specific applications and case studies for "8-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline," they do offer some related chemical information that can help infer potential applications. Further research and experimentation would be needed to confirm these potential applications.

Chemical Information

  • Name and Structure: The search results identify the compound as this compound .
  • Other names: This chemical is also known as AstaTech this compound .
  • Formula: The molecular formula is C10H11ClFN .
  • Related Compounds: The search results mention other quinoline and quinazoline derivatives with diverse biological activities .

Potential Applications

Given that the compound is a tetrahydroquinoline derivative, and considering the applications of related compounds, some potential research applications can be proposed:

  • Medicinal Chemistry: Quinazoline derivatives have demonstrated anticancer activity . The presence of chloro and fluoro groups can influence the molecule's biological activity and interactions with biological targets. The compound might be a candidate for developing new therapeutic agents .
  • Antimicrobial Research: Some quinazoline derivatives have shown antibacterial activity . The compound could be investigated for its potential to inhibit bacterial growth .
  • Enzyme Inhibition: Quinazoline derivatives have been evaluated as inhibitors of enzymes such as epidermal growth factor receptor tyrosine kinase (EGFR) . The compound could be tested for its ability to inhibit specific enzymes involved in disease processes .
  • Anti-inflammatory Applications : Some quinazoline derivatives have exhibited anti-inflammatory properties . The compound could be explored for its potential to inhibit inflammatory responses .

Safety and Hazards

  • Based on the information for a related compound, 4-Chloro-6-fluoro-2-methylquinoline, potential hazards include causing skin and eye irritation, as well as respiratory irritation. It may also be harmful if swallowed .

Where to Acquire the Compound

The compound "this compound" can be purchased from the following vendors:

  • AstaTech Inc: The compound with 95% purity is available in 1G size .
  • Enamine: The compound is available in 100MG size .
  • Biosynth: The compound is available in 50 mg and 0.5 g sizes .

Mechanism of Action

The mechanism of action of 8-chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity. The compound can inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its mechanism are essential for understanding its full potential in therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 8-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline with structurally related analogs, emphasizing substituent positions and inferred biological implications:

Compound Name Substituents Molecular Formula Key Properties/Activities References
This compound 8-Cl, 6-F, 5-CH₃ C₁₀H₁₀ClFN Hypothesized enhanced lipophilicity and receptor binding due to halogen and methyl groups. N/A
8-Chloro-5-fluoro-1,2,3,4-tetrahydroquinoline 8-Cl, 5-F C₉H₈ClFN Positional isomer; fluoro at C5 may reduce steric hindrance compared to C6.
6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline 6-F, 2-CH₃ C₁₀H₁₂FN Methyl at C2 increases steric bulk near nitrogen, potentially altering CNS activity.
8-Fluoro-6-methyl-1,2,3,4-tetrahydroquinoline 8-F, 6-CH₃ C₁₀H₁₂FN Fluoro at C8 and methyl at C6 may synergize for selective receptor interactions.
6-Methyl-1,2,3,4-tetrahydroquinoline 6-CH₃ C₁₀H₁₃N Lacking halogens; demonstrates baseline tetrahydroquinoline activity (e.g., mild CNS effects).
8-Chloro-6-fluoroquinoline 8-Cl, 6-F (non-hydrogenated quinoline) C₉H₅ClFN Fully aromatic quinoline core; higher rigidity and π-π stacking potential.

Key Observations from the Comparison

Substituent Position and Activity: Halogen Effects: Chloro and fluoro groups at positions 8 and 6 enhance electronegativity and hydrogen-bonding capacity, which may improve target binding affinity compared to non-halogenated analogs like 6-methyl-1,2,3,4-tetrahydroquinoline .

Structural Rigidity: The fully aromatic quinoline derivative (8-Chloro-6-fluoroquinoline) lacks the conformational flexibility of tetrahydroquinolines, which may limit its adaptability to certain biological targets .

Biological Activity

8-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline (CFMTQ) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

CFMTQ is characterized by its molecular formula C10H10ClFC_{10}H_{10}ClF and features a chloro group at the 8-position and a fluoro group at the 6-position of the quinoline ring. This unique substitution pattern is believed to enhance its reactivity and biological profile compared to similar compounds lacking these modifications.

Antimicrobial Properties

Research indicates that CFMTQ and its analogs exhibit significant antimicrobial activity. A study highlighted the structure-activity relationship (SAR) of quinoline derivatives, emphasizing that the introduction of halogens at specific positions can significantly influence their biological efficacy. For instance, certain derivatives showed potent activity against various pathogens with IC50 values in the low micromolar range .

Table 1: Antimicrobial Activity of Quinoline Derivatives

Compound NameActivity (IC50 in µM)Target Pathogen
CFMTQTBDTBD
6-Chloro-8-fluoroquinoline0.5E. coli
8-Chloroquinoline1.2S. aureus

Antileishmanial Activity

CFMTQ's potential against Leishmania species has been explored in various studies. The presence of both chloro and fluoro substituents has been shown to impact antileishmanial activity significantly. For example, modifications at the 6-position with fluorine were found to decrease activity against Leishmania donovani but improve metabolic stability and reduce cytotoxicity .

Case Study: Antileishmanial Activity

In a recent study, CFMTQ demonstrated an IC50 value of 4.1 µM against L. donovani amastigotes, with observed effects on cell cycle arrest and apoptosis induction in infected macrophages. The compound was also noted for its ability to enhance nitric oxide production, contributing to its antileishmanial effects .

The mechanism by which CFMTQ exerts its biological effects involves interaction with specific molecular targets within cells. The presence of halogen substituents enhances binding affinity to enzymes and receptors involved in critical pathways, such as those regulating oxidative stress responses . Notably, CFMTQ has been shown to inhibit tyrosine reductase activity at micromolar concentrations, which plays a role in the parasite's defense mechanisms against oxidative stress.

Comparison with Similar Compounds

CFMTQ's structural uniqueness allows it to be compared favorably against other quinoline derivatives. The following table summarizes some key comparisons:

Table 2: Comparison of Quinoline Derivatives

Compound NameChloro PositionFluoro PositionNotable Activity
CFMTQ86Antimicrobial
5-MethylquinolineNoneNoneBaseline activity
6-FluorotetrahydroquinolineNone6Lower antimicrobial

Q & A

Q. What mechanisms explain the compound’s stability under acidic or basic conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH) with HPLC monitoring reveal degradation pathways. The tetrahydroquinoline ring’s conformational rigidity (vs. planar quinoline) reduces hydrolysis susceptibility. Fluorine’s inductive effect further stabilizes the core under acidic conditions .

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